molecular formula C12H10FNO2 B1654689 Methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate CAS No. 259099-49-5

Methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate

Cat. No.: B1654689
CAS No.: 259099-49-5
M. Wt: 219.21 g/mol
InChI Key: VCKNFLYFRCDYHY-UHFFFAOYSA-N
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Description

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Compounds such as “Methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate” would likely contain this pyrrole group, attached to other functional groups that give it its unique properties .


Molecular Structure Analysis

The molecular structure of a compound like “this compound” would be based on the pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom . The specific structure would depend on the position and nature of the substituents .


Chemical Reactions Analysis

Pyrrole and its derivatives are involved in a wide range of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo electrophilic substitution reactions . The specific reactions that “this compound” would undergo would depend on its specific structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. In general, pyrrole is a colorless volatile liquid . It is polar due to the nitrogen atom, and it has the ability to form hydrogen bonds, which can affect its physical properties .

Mechanism of Action

The mechanism of action of a compound like “Methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate” would depend on its specific structure and the context in which it is used. Pyrrole derivatives are found in many biologically active compounds, including some drugs .

Safety and Hazards

Pyrrole and its derivatives can pose various safety hazards. For example, they can be harmful if swallowed, cause skin and eye irritation, and may be harmful if inhaled . Specific safety information for “Methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate” would depend on its specific structure .

Future Directions

Pyrrole and its derivatives are a rich area of study in organic chemistry, with potential applications in drug discovery, materials science, and other fields . Future research may focus on developing new synthetic methods, studying the properties of pyrrole derivatives, and exploring their potential applications .

Properties

IUPAC Name

methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-12(15)11-3-2-8-14(11)10-6-4-9(13)5-7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKNFLYFRCDYHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN1C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372396
Record name methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259099-49-5
Record name methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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